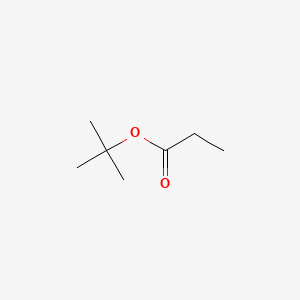

tert-Butyl propionate

描述

Significance of tert-Butyl Propionate (B1217596) in Organic Synthesis and Industrial Applications

Tert-butyl propionate holds a significant position in both laboratory-scale organic synthesis and various industrial applications, primarily owing to its distinct chemical properties.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the production of various high-grade oxidation inhibitors. google.com The tert-butyl group in these molecules enhances their stability and effectiveness. nih.gov The ester functionality of this compound allows it to participate in reactions such as hydrolysis and transesterification, enabling the introduction of the propionate or tert-butoxycarbonyl moiety into other compounds. cymitquimica.com For example, tert-butyl esters, including the propionate, are used in the synthesis of complex molecules like certain pharmaceutical intermediates. drpress.org

Applications in Flavor and Fragrance Chemistry

The characteristic fruity aroma of this compound makes it a useful component in the flavor and fragrance industry. cymitquimica.com It is utilized in the formulation of perfumes and as a flavoring agent to impart fruity notes, such as apricot and peach, to various products. made-in-china.com While its primary relative, n-butyl propionate, is more commonly cited for its apple-like aroma in flavor research, the general class of butyl propionates is significant in studying flavor perception and developing new artificial flavors. smolecule.comthegoodscentscompany.com

Use as a Solvent in Chemical Processes

This compound and its isomers are employed as solvents in various chemical processes. cymitquimica.com For instance, n-butyl propionate, a structural isomer, is a non-HAP (Hazardous Air Pollutant) solvent with a slow evaporation rate, making it a suitable replacement for xylene in coatings. eastman.com It is used in the production of coatings, adhesives, and as a solvent for nitrocellulose and resins. cymitquimica.commade-in-china.com The low volatility and good solvent activity of butyl propionates contribute to their effectiveness in these applications. eastman.comchemicalbook.com

Overview of tert-Butyl Group Influence in Molecular Design

The tert-butyl group, with the formula (CH3)3C-, is a sterically demanding substituent that profoundly influences the properties and reactivity of molecules to which it is attached. researchgate.net

Steric Hindrance and Kinetic Stabilization

The most prominent feature of the tert-butyl group is its large size, which introduces significant steric hindrance around the reaction center. nih.govresearchgate.net This steric bulk can slow down or even prevent chemical reactions from occurring at adjacent sites. nih.gov This phenomenon, often referred to as the "tert-butyl effect," is widely exploited for the kinetic stabilization of reactive molecules. researchgate.netwikipedia.org By sterically shielding a functional group, the tert-butyl group can increase the stability of a compound, protecting it from rapid oxidation or other degradation pathways. nih.govaps.org This stabilizing effect is crucial in various applications, from preventing the degradation of blue-emitting organic light-emitting diodes (OLEDs) to enhancing the stability of phenolic antioxidants. nih.govaps.org

Impact on Solubility and Biological Activity

The hydrophobic nature of the tert-butyl group, owing to its four carbon atoms, significantly influences the solubility of a molecule. nih.gov The presence of a tert-butyl group generally increases a compound's solubility in non-polar, organic solvents and decreases its solubility in water. cymitquimica.comnih.gov This property is particularly important in pharmaceutical and agrochemical research, where modulating solubility is key to a compound's delivery and efficacy. acs.org

Furthermore, the tert-butyl group can have a notable impact on a molecule's biological activity. nih.govontosight.ai By altering the molecule's shape and lipophilicity, it can influence how the compound interacts with biological targets such as enzymes and receptors. ontosight.ai The steric bulk can also protect susceptible functional groups within a molecule from metabolic degradation, potentially prolonging its biological half-life. researchgate.net Research has shown that replacing a tert-butyl group with analogues can preserve or sometimes enhance biological activity and metabolic stability. acs.org

Electron-Donating Effects and Aromatic Systems

The tert-butyl group, a key structural feature of this compound, is a bulky alkyl substituent that significantly influences the electronic properties of molecules to which it is attached. mdpi.com Its primary electronic influence stems from the inductive effect, where the three methyl groups collectively push electron density towards the central carbon atom. researchgate.net This makes the tert-butyl group electron-donating, a characteristic that can enhance the electron density on adjacent aromatic rings or functional groups. mdpi.com

In the context of aromatic systems, the electron-donating nature of a substituent like the tert-butyl group can have a profound impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. While direct studies on the influence of the entire this compound moiety on such reactions are not extensively detailed, the behavior of the tert-butyl group itself provides significant insight. The tert-butyl group is known to be an activating group and an ortho-para director in electrophilic aromatic substitutions, although its considerable size can sterically hinder reactions at the ortho positions. mdpi.com

A significant area of contemporary research where the electronic interplay between this compound and aromatic systems is evident is in transition-metal-catalyzed cross-coupling reactions. Specifically, the palladium-catalyzed α-arylation of esters, a powerful method for forming carbon-carbon bonds, has been successfully applied to this compound. These reactions involve the coupling of the enolate of this compound with an aryl halide. The electronic properties of the substituents on the aromatic ring of the aryl halide can significantly affect the efficiency and yield of these coupling reactions.

Research by Hama and Hartwig has demonstrated the successful α-arylation of the sodium enolate of this compound with a variety of chloroarenes using a palladium catalyst. organic-chemistry.org Their work provides valuable data on how electron-donating and electron-withdrawing groups on the aromatic ring influence the outcome of the reaction. For instance, the reaction of the this compound enolate with electron-rich chloroarenes, such as 4-chloroanisole, has been shown to proceed in good yields. organic-chemistry.org Conversely, reactions with electron-poor chloroarenes have also been achieved, highlighting the versatility of this synthetic method. organic-chemistry.org

The following table summarizes the results from the palladium-catalyzed α-arylation of the sodium enolate of this compound with various substituted chloroarenes, illustrating the influence of the electronic environment of the aromatic system on the reaction yield.

| Aryl Chloride Reactant | Substituent on Aromatic Ring | Electronic Effect of Substituent | Yield (%) |

| Chlorobenzene | -H | Neutral | 94 |

| 4-Chloroanisole | -OCH3 | Electron-Donating | 84 |

| 4-Chlorotoluene | -CH3 | Electron-Donating | 93 |

| 3-Chlorotoluene | -CH3 | Electron-Donating | 95 |

| 2-Chlorotoluene | -CH3 | Electron-Donating | 90 |

Data sourced from Hama, T., & Hartwig, J. F. (2008). Palladium-catalyzed α-arylations of chloroarenes with the sodium enolates of this compound and methyl isobutyrate. Organic letters, 10(8), 1549–1552. organic-chemistry.org

These findings underscore the synthetic utility of this compound in constructing complex molecules where an aromatic ring is directly attached to a carbon atom adjacent to the ester carbonyl group. The electronic effects of the aromatic system play a crucial role in modulating the efficiency of these important bond-forming reactions. Further research in this area continues to explore the scope and limitations of using this compound as a nucleophilic partner in cross-coupling reactions with diverse aromatic and heteroaromatic systems. uwindsor.ca

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELLLITIZHOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174459 | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20487-40-5 | |

| Record name | tert-Butyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies of Tert Butyl Propionate

Esterification Pathways for tert-Butyl Propionate (B1217596) Synthesis

Esterification stands as the principal route for synthesizing tert-butyl propionate. This can be achieved through the direct reaction of propionic acid with either isobutylene or tert-butanol (B103910), a process known as direct esterification, or via the exchange of an alkoxy group in an existing ester, known as transesterification.

Acid-catalyzed direct esterification, commonly referred to as Fischer esterification, is a well-established method for producing this compound. byjus.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This equilibrium reaction involves the condensation of propionic acid with tert-butanol or the addition of propionic acid to isobutene in the presence of a strong acid catalyst. justia.com

The efficiency of this compound synthesis via acid-catalyzed direct esterification is highly dependent on the careful optimization of reaction parameters.

Temperature: Reaction temperature plays a crucial role in the kinetics of the esterification. For the synthesis of n-butyl propionate, studies have shown that increasing the temperature from 50°C to 70°C can enhance the conversion of the carboxylic acid. jchr.org

Molar Ratio: The stoichiometry of the reactants significantly influences the equilibrium position. Utilizing an excess of one reactant, typically the alcohol, can drive the reaction towards the formation of the ester. libretexts.org For instance, in the synthesis of n-butyl propionate, a molar ratio of n-butyl alcohol to propionic acid of 3:1 was found to be optimal under certain conditions. epa.gov

Catalyst Concentration: The concentration of the acid catalyst directly affects the rate of the reaction. In the synthesis of n-butyl propionate, catalyst concentrations have been investigated in the range of 1.0 to 3.0 wt%. jchr.org

Table 1: Optimized Conditions for Butyl Propionate Synthesis

| Parameter | Optimal Value | Catalyst | Reference |

|---|---|---|---|

| Molar Ratio (Alcohol:Acid) | 3:1 | Rare earth solid superacid | epa.gov |

| Catalyst Concentration | 1.2 g (for 0.1 mol acid) | Rare earth solid superacid | epa.gov |

The Fischer esterification mechanism involves a series of reversible steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.comyoutube.com The subsequent steps involve proton transfer, the elimination of a water molecule to form a protonated ester, and finally, deprotonation to yield the ester and regenerate the catalyst. byjus.commasterorganicchemistry.com The removal of water is essential to shift the equilibrium towards the product side. byjus.comlibretexts.org

Transesterification offers an alternative pathway for the synthesis of this compound. This process involves the reaction of an ester, such as methyl or ethyl propionate, with tert-butanol in the presence of a catalyst. This method can be particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. The reaction is also subject to equilibrium, and driving it to completion often requires the removal of the more volatile alcohol byproduct. Borane catalysts have been shown to be effective in the transesterification of tert-butyl esters. rsc.org

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. encyclopedia.pubjddhs.commdpi.com This includes the use of safer solvents, renewable raw materials, and energy-efficient methods. jddhs.com In the context of this compound synthesis, this has led to the exploration of biocatalysis and the use of solid acid catalysts.

The use of enzymes, particularly lipases, as catalysts in ester synthesis represents a significant advancement in green chemistry. nih.gov Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. nih.govnih.gov For instance, the lipase-catalyzed synthesis of butyl propionate has been successfully demonstrated in a solvent-free system. researchgate.net The immobilization of lipases further enhances their utility by allowing for easy separation and reuse of the biocatalyst. mdpi.com In the synthesis of octyl formate (B1220265), the conversion increased with higher enzyme concentrations up to a certain point, and an excess of the alcohol reactant was found to be beneficial. mdpi.com

Table 2: Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Observation | Compound Synthesized | Reference |

|---|---|---|---|

| Enzyme Concentration | Conversion increased with enzyme concentration up to 15 g/L. | Octyl Formate | mdpi.com |

| Molar Ratio (Alcohol:Acid) | Molar ratios of 1:7 and 1:9 (acid:alcohol) showed high conversion. | Octyl Formate | mdpi.com |

Sustainable and Green Chemistry Approaches in Synthesis

Solvent-Free Systems

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical synthesis. A novel and efficient method for the synthesis of tert-butyl esters, including this compound, utilizes di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under facilitation by electromagnetic milling. This approach is notable for being entirely solvent-free, base-free, and operating at ambient temperature without additional heating.

The mechanism involves the use of ferromagnetic rods as grinding media, which become magnetized and charged within a high-speed rotating magnetic field. This magnetization is believed to play a crucial role in activating the chemical bonds necessary for the reaction. This method is particularly advantageous for its neutral reaction environment, making it suitable for sensitive drug molecules and late-stage functionalization in complex syntheses. Another approach in solvent-free systems involves the use of lipase-catalyzed synthesis, which has been successfully applied to the production of butyl propionate.

Utilization of Renewable Feedstocks (e.g., Oil Palm Frond Juice)

The exploration of renewable feedstocks is a key area of research for sustainable chemical production. Oil palm frond (OPF) juice, a readily available agricultural biomass, has been identified as a promising substrate for fermentation processes due to its high content of renewable sugars like glucose, sucrose, and fructose.

Research has demonstrated the potential of OPF juice as a sole substrate in the production of a related propionate compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, through fermentation by the fungus Ceratocystis fimbriata. While this specific process yields a different ester, it highlights the viability of OPF juice as a feedstock for producing propionate derivatives. The study identified the most favorable conditions for this bioproduction, as detailed in the table below. The successful use of OPF juice in this context suggests its potential as a sustainable starting material for the biotechnological production of other valuable esters, including this compound.

| Parameter | Optimal Value |

|---|---|

| Initial pH of Medium | 8 |

| Agitation Speed (rpm) | 100 |

| Temperature (°C) | 25 |

| Glucose Concentration in OPF Juice (g/L) | 30 |

Novel Synthetic Routes and Protecting Group Strategies

Beyond improving existing methods, research has also focused on novel synthetic pathways and the strategic use of the tert-butyl ester group in the broader context of organic chemistry.

Synthesis via Propionic Acid and Alkenes

A primary and industrially significant method for preparing tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to an alkene. In the case of this compound, this involves the reaction of propionic acid with isobutene. This process is typically conducted in the liquid phase in the presence of an acidic catalyst. The reaction offers a direct and efficient route to the desired ester, leveraging the high reactivity of the alkene in an acidic environment. Continuous-flow processes have been developed to optimize this reaction, allowing for improved control over reaction temperatures and efficient separation of the product.

tert-Butyl Esters as Protecting Groups in Complex Syntheses

The tert-butyl ester functional group is widely employed as a protecting group for carboxylic acids in multi-step organic synthesis. Its popularity stems from its high stability across a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and reducing agents. This stability allows chemists to perform various chemical transformations on other parts of a complex molecule without affecting the protected carboxylic acid.

Deprotection Mechanisms and By-product Formation

A key advantage of using the tert-butyl ester as a protecting group is the ability to remove it under specific and mild conditions, typically through acid-catalyzed hydrolysis. The deprotection mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which releases the carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation.

The primary by-product of this reaction is isobutene (2-methylpropene), a gas formed when the tert-butyl carbocation is subsequently deprotonated. The formation of gaseous by-products is advantageous as they are easily removed from the reaction mixture, simplifying the purification process. The acid used for deprotection is regenerated in the final step, allowing it to be used in catalytic amounts.

| Reagent/System | Conditions and Notes |

|---|---|

| Aqueous Phosphoric Acid | An environmentally benign, mild, and selective reagent. |

| Trifluoroacetic Acid (TFA) | Commonly used for acid-catalyzed hydrolysis. |

| Cerium(III) chloride / Sodium Iodide | A mild and chemoselective deprotection strategy. |

| Tris(4-bromophenyl)amminium radical cation (Magic Blue) / Triethylsilane | Mediates a mild deprotection under neutral conditions. |

| Thionyl chloride (SOCl₂) | Converts tert-butyl esters directly to acid chlorides, while other esters like methyl or ethyl are unreactive. |

Integration into Multi-step Organic Transformations

The strategic use of tert-butyl esters as protecting groups is integral to the design of complex, multi-step organic syntheses. Their predictable stability and selective removal allow for precise control over the reactivity of a molecule. For instance, a molecule containing both a tert-butyl ester and an ethyl ester can be selectively deprotected. Under specific conditions, the tert-butyl group can be cleaved while leaving the ethyl ester intact, demonstrating valuable chemoselectivity.

Mechanistic Organic Chemistry and Reactivity of Tert Butyl Propionate

Enolate Chemistry of tert-Butyl Propionate (B1217596)

The generation of enolates from tert-butyl propionate is a cornerstone of its utility in carbon-carbon bond formation. The properties of these enolates, particularly their geometry and subsequent stereochemical outcomes, have been a subject of detailed study.

The formation of lithium enolates from esters like this compound is typically achieved by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). makingmolecules.combham.ac.uk This process is generally rapid and irreversible, leading to the formation of the kinetically favored enolate. makingmolecules.com

The geometry of the resulting enolate, designated as (E) or (Z), is crucial for controlling the stereochemistry in subsequent reactions. For esters, the deprotonation is believed to proceed through a six-membered, chair-like cyclic transition state. imperial.ac.uk The stereochemical outcome is determined by the balance between two competing steric interactions: A1,2-strain (between the ester alkoxy group and the amide ligand) and 1,3-diaxial interactions (between the α-substituent and the amide ligand). imperial.ac.uk In the case of esters like this compound, where the alkoxy group (-OtBu) is sterically demanding but the α-substituent is a smaller methyl group, the transition state leading to the (E)-enolate is generally favored to minimize these steric clashes. bham.ac.uk Studies on similar esters show a high preference for the trans (or E) enolate, with ratios often exceeding 95:5. bham.ac.uk

The enolate of this compound serves as a versatile nucleophile in Michael additions, a key reaction for forming carbon-carbon bonds. ub.edu The stereoselectivity of these additions is of paramount importance, and metal enolates, including those of lithium, titanium, and zinc, have been extensively studied to achieve high levels of diastereoselectivity. nih.govtdx.cat The choice of metal counterion and the presence of chelating groups can rigidly control the geometry of the transition state, thereby directing the approach of the electrophile to a specific face of the enolate. nih.govresearchgate.net

While lithium enolates can provide moderate selectivity, the use of other metal enolates, such as those generated with zinc or tin, can lead to highly reactive and selective chelated enolates. researchgate.net These intermediates have demonstrated high yields and selectivities in additions to electrophiles like nitroalkenes. The precise stereochemical outcome is highly dependent on the reaction conditions, the protecting groups on the nucleophile, and the specific metal salt employed. researchgate.net For instance, zinc enolates often provide excellent yields, while tin enolates can achieve superior selectivities in certain systems. researchgate.net

The palladium-catalyzed α-arylation of esters is a powerful method for constructing α-aryl carbonyl compounds, which are valuable structural motifs. This compound has been successfully employed in these reactions, coupling with a variety of aryl halides. organic-chemistry.orgnih.gov The reaction typically involves the formation of an ester enolate (e.g., sodium, lithium, or zinc enolate) which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst. organic-chemistry.orgberkeley.edu

This methodology has been extended to more challenging and cost-effective chloroarenes, which are typically less reactive than bromoarenes. organic-chemistry.org Using sodium enolates of this compound, high yields have been achieved with various chloroarenes at room temperature. organic-chemistry.org The reaction also accommodates base-sensitive functional groups when using more neutral conditions, such as those involving zinc enolates (Reformatsky reagents) or silyl (B83357) ketene (B1206846) acetals. berkeley.edu This approach has been used to synthesize important pharmaceutical derivatives, such as (+/-)-naproxen tert-butyl ester and (+/-)-flurbiprofen tert-butyl ester, in good yields. nih.gov

| Aryl Halide | Base/Enolate Type | Catalyst | Ligand | Yield (%) |

| Chlorobenzene | NaHMDS | {[P(t-Bu)₃]PdBr}₂ | P(t-Bu)₃ | 98 |

| 4-Chloroanisole | NaHMDS | {[P(t-Bu)₃]PdBr}₂ | P(t-Bu)₃ | 93 |

| 2-Bromonaphthalene | LiHMDS | Pd(OAc)₂ | Bulky biarylphosphine | 79 |

| 6-Bromo-2-methoxynaphthalene | LiHMDS | Pd₂(dba)₃ | Bulky biarylphosphine | 86 |

| Phenyl bromide | Zn (Reformatsky) | Pd(dba)₂ | P(t-Bu)₃ | - |

This table presents a selection of data from studies on the α-arylation of this compound and its derivatives, showcasing the versatility of the reaction with different aryl halides and reaction conditions. organic-chemistry.orgnih.govberkeley.edu

Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky, electron-rich o-biphenyl phosphines have proven to be highly effective, enabling the coupling of a wide range of aryl bromides and even less reactive aryl chlorides. organic-chemistry.orgnih.gov These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover. The steric bulk of these ligands prevents catalyst deactivation and facilitates the reductive elimination step that forms the desired α-aryl ester product. researchgate.net

Palladium-Catalyzed α-Arylation Reactions

Radical Reactions Involving this compound Derivatives

Beyond its enolate chemistry, derivatives of this compound can participate in reactions involving free-radical intermediates. The stereochemical control of these reactions is a significant challenge due to the typically planar or rapidly inverting nature of simple radical species.

Achieving stereoselectivity in free-radical reactions often requires strategies that impart facial bias to the radical intermediate. While simple acyclic radicals tend to yield racemic or diastereomeric mixtures upon recombination or trapping, high levels of stereocontrol can be achieved through methods like chelation control. researchgate.net

In acyclic systems derived from compounds like this compound, introducing a chelating auxiliary can lock the conformation of the radical intermediate, exposing one face preferentially to an incoming radical or trapping agent. The diastereoselectivity in such systems can be highly dependent on the steric nature of substituents and the reaction temperature, with lower temperatures generally favoring higher selectivity. researchgate.net For example, in the aminoxylation of certain titanium(IV) enolates, a biradical enolate intermediate has been proposed, where the stereochemical outcome is determined by the trapping of this radical by a nitroxide radical (like TEMPO) on the least sterically hindered face. tdx.cat Although specific studies on the free-radical recombination of a radical directly generated at the α-position of this compound are not prevalent, these principles of stereocontrol are broadly applicable to its derivatives.

Decomposition Pathways of tert-Butyl Perpropionate Analogs

The thermal and photolytic decomposition of tert-butyl peresters, which are analogs of this compound containing a peroxide linkage (-O-O-), are of significant interest due to their widespread use as initiators in polymerization and other radical reactions. The decomposition of these compounds invariably involves the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radicals.

The primary step in the decomposition of a tert-butyl perpropionate analog is the homolytic scission of the O-O bond, yielding a tert-butoxy (B1229062) radical and a propionyloxy radical.

(CH₃)₃COOC(O)CH₂CH₃ → (CH₃)₃CO• + •OC(O)CH₂CH₃

The propionyloxy radical is known to be unstable and can readily undergo decarboxylation to form an ethyl radical and carbon dioxide.

•OC(O)CH₂CH₃ → CH₃CH₂• + CO₂

The study of analogous compounds such as tert-butyl peroxy-2-ethyl hexanoate (B1226103) has provided valuable insights into the thermal instability and decomposition mechanisms of such peresters. Research has shown that the decomposition is a first-order reaction, and the presence of impurities or certain materials can significantly affect the onset of decomposition and the rate of heat release.

Table 1: Decomposition Products of tert-Butyl Peresters

| Initial Perester | Primary Radicals Formed | Major Decomposition Products |

| tert-Butyl Peroxybenzoate | tert-Butoxy radical, Benzoyloxy radical | tert-Butanol (B103910), Benzoic acid, Carbon dioxide, Benzene |

| Di-tert-butyl Peroxide | Two tert-Butoxy radicals | Acetone, Ethane, Methane, tert-Butanol |

This table provides a generalized overview of decomposition products for analogous peresters.

It is important to note that the specific decomposition pathways and product ratios for tert-butyl perpropionate itself would require dedicated experimental investigation, but the general mechanisms observed for its analogs provide a strong predictive framework.

Applications of tert-Butyl Hydroperoxide (TBHP) in Oxidative Transformations

Tert-butyl hydroperoxide (TBHP) is a commercially important oxidizing agent that shares the tert-butyl group with this compound. Its utility in organic synthesis is vast and is primarily attributed to its ability to serve as a source of tert-butoxy radicals and its role in various metal-catalyzed oxidation reactions. TBHP is often supplied as an aqueous solution and is valued for its relatively high stability compared to other peroxides.

TBHP is a versatile reagent in a wide array of oxidative transformations, including:

Epoxidation of Alkenes: In the presence of transition metal catalysts (e.g., those based on molybdenum, vanadium, or titanium), TBHP is widely used for the epoxidation of olefins. This reaction is of great industrial significance, for instance, in the production of propylene (B89431) oxide.

Oxidation of Alcohols: TBHP can be employed for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions are often catalyzed by metals such as chromium, ruthenium, or palladium.

Allylic Oxidation: The oxidation of allylic C-H bonds to form enones is another important application of TBHP, typically in the presence of a suitable catalyst.

C-H Oxidation: TBHP can be used to directly oxidize C-H bonds in various substrates, a process of significant interest in the development of more efficient and atom-economical synthetic methods.

Radical Initiator: Similar to other peroxides, TBHP can be used as a radical initiator in polymerization and other radical-mediated reactions. The decomposition of TBHP into radicals can be induced thermally or by the action of a reducing agent.

The reactivity of TBHP is often harnessed in tandem with a metal catalyst. The catalyst can activate the peroxide, leading to the formation of a high-valent metal-oxo species that acts as the primary oxidant, or it can facilitate a radical decomposition pathway.

Table 2: Selected Oxidative Transformations Using TBHP

| Transformation | Substrate | Product | Typical Catalyst |

| Epoxidation | Alkene | Epoxide | Mo, V, Ti complexes |

| Alcohol Oxidation | Secondary Alcohol | Ketone | Cr, Ru, Pd complexes |

| Allylic Oxidation | Alkene with allylic H | Enone | SeO₂, CrO₃ |

| Sulfide Oxidation | Sulfide | Sulfoxide/Sulfone | Ti, V complexes |

The choice of catalyst and reaction conditions allows for a degree of control over the selectivity of the oxidation reaction. The relatively low cost and ease of handling of TBHP solutions have cemented its place as a staple oxidizing agent in both academic and industrial laboratories.

Advanced Applications in Chemical Synthesis

tert-Butyl Propionate (B1217596) in Natural Product Synthesis

The synthesis of natural products, often characterized by their intricate and stereochemically rich structures, provides a compelling stage to demonstrate the strategic importance of building blocks like tert-butyl propionate. The controlled formation of carbon-carbon bonds and the precise installation of stereocenters are fundamental challenges that can be addressed using methodologies involving this compound.

The lithium enolate of this compound is a key intermediate in stereoselective reactions. The stereochemistry of processes like the kinetic Michael addition using the Z and E lithium enolates of this compound has been a subject of investigation. This control over stereochemistry is crucial when constructing the carbon skeleton of complex natural products.

In the context of aldol reactions, which are fundamental to natural product synthesis, propionate aldol reactions using lithium enolates allow for the creation of syn-aldol motifs with a high degree of stereocontrol. semanticscholar.org While not always directly starting from this compound itself, these reactions highlight the importance of the propionate structural unit. For instance, preformed lithium enolates of sterically hindered aryl propionate esters react with aldehydes to yield predominantly threo aldols. researchgate.net This selectivity is critical for building specific stereochemical relationships within a target molecule. The principles governing these reactions are applicable to enolates derived from this compound, where the bulky tert-butyl group can influence the trajectory of incoming electrophiles, thereby guiding the stereochemical outcome of the reaction.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After establishing the desired stereocenter, the auxiliary is removed. The propionyl group, often derived from precursors like this compound, can be attached to various chiral auxiliaries to facilitate stereocontrolled transformations.

The diastereoselective addition of nucleophiles to carbonyl compounds is a cornerstone of asymmetric synthesis. When a propionate moiety is attached to a chiral auxiliary, the auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This strategy leads to the formation of one diastereomer in preference to the other.

For example, the alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones demonstrates excellent diastereoselectivity. nih.gov A propionyl group attached to such an oxazolidinone can be stereoselectively alkylated, creating a new stereocenter with high fidelity. The resulting product can then be further elaborated into a segment of a natural product. The bulky tert-butyl group of a this compound-derived enolate can also play a significant role in influencing the diastereoselectivity of nucleophilic additions, even without a covalently attached traditional auxiliary. researchgate.net

| Reaction Type | Enolate Source | Key Feature | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Aldol Addition | Lithium enolate of a camphor-based ethyl ketone | Generation of syn-propionate aldols | 91:9 to >98:2 |

| Aldol Addition | Lithium enolates of hindered aryl propionates | Generation of threo-aldols | Predominantly threo |

| Alkylation | Titanium(IV) enolate of N-propionyl oxazolidinone | Stereocontrolled introduction of alkyl groups | ≥97:3 |

N-tert-butanesulfinyl imines, derived from the highly effective Ellman's auxiliary (tert-butanesulfinamide), are powerful intermediates for the asymmetric synthesis of chiral amines. acs.orgnih.gov These imines act as versatile electrophiles, where the chiral tert-butanesulfinyl group directs the nucleophilic attack to one face of the C=N double bond. nih.govbeilstein-journals.org This methodology provides access to a wide array of enantioenriched amines, which are key components of many natural products and pharmaceuticals. acs.org

The electron-withdrawing nature of the sulfinyl group activates the imine for addition by a variety of nucleophiles, including enolates. nih.gov The addition of a lithium enolate derived from this compound to an N-tert-butanesulfinyl imine would result in the formation of a β-amino ester with two new stereocenters. The stereochemical outcome is highly controlled by the chiral auxiliary. Following the addition, the tert-butanesulfinyl group can be easily removed under acidic conditions, yielding the free amine. nih.govbristol.ac.uk This strategy represents a powerful method for the asymmetric synthesis of β-amino acids and their derivatives, which are important building blocks in natural product synthesis.

Role in Chiral Auxiliary Strategies

Derivatization of this compound

Beyond its use as a building block in stereoselective synthesis, derivatives of this compound can serve as starting materials for the construction of more complex molecules, such as heterocycles.

The 1,2,4-oxadiazole ring is a significant heterocyclic motif found in many medicinally important compounds. researchgate.netresearchgate.net Various synthetic strategies have been developed for its construction, often involving the cyclization of an O-acyl amidoxime intermediate. mdpi.comorganic-chemistry.org

Preparation of Functionalized Propionate Esters

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient molecular construction. The tert-butyl ester group, as found in this compound, serves as an exemplary protecting group for the carboxylic acid functionality of the propionate moiety. oup.comthieme.de Carboxylic acids are acidic and can interfere with a wide range of reactions, particularly those involving basic or nucleophilic reagents. oup.comddugu.ac.in By converting propionic acid into its tert-butyl ester, the reactive acidic proton is masked, allowing chemists to perform modifications on other parts of a molecule without unintended side reactions at the carboxyl group. ddugu.ac.in

The utility of the tert-butyl group lies in its unique stability and cleavage characteristics. It is robust and stable against many nucleophiles, reducing agents, and basic conditions, which allows for a broad scope of subsequent chemical transformations. thieme.de However, when the synthesis requires the restoration of the carboxylic acid, the tert-butyl group can be selectively and cleanly removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or aqueous acid. oup.comthieme.de This process is advantageous as it avoids the harsh basic hydrolysis conditions required for other esters (like methyl or ethyl esters), which could compromise sensitive functional groups elsewhere in the molecule. oup.com

The general strategy involves introducing the this compound moiety early in a synthetic route. Once protected, a variety of reactions, such as Grignard additions, organolithium reactions, or reductions on other functional groups, can be carried out. Upon completion of these steps, the propionic acid is regenerated in the final stages of the synthesis via acid-catalyzed deprotection. This approach of using this compound as a protected form of propionic acid is a key method for preparing complex, highly functionalized propionate esters that are intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Table 1: Comparison of Ester Protecting Groups for Carboxylic Acids

| Protecting Group | Stability | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methyl/Ethyl Ester | Moderate | Acid or Base Hydrolysis | Easy to form | Harsh cleavage may affect other functional groups |

| Benzyl Ester | Good | Hydrogenolysis | Mild, orthogonal cleavage | Catalyst poisoning can be an issue |

| tert-Butyl Ester | High (to base/nucleophiles) | Acid (e.g., TFA) | Stable to many reagents; mild, selective cleavage | Sensitive to strong acid |

| Silyl (B83357) Ester | Low | Acid, Base, Fluoride Ion | Very mild cleavage | Generally low stability |

Asymmetric Synthesis of Biologically Active Derivatives

The propionate structural motif is a fundamental building block in a vast array of biologically active natural products, particularly polyketides, which exhibit significant therapeutic potential. The precise three-dimensional arrangement (stereochemistry) of these molecules is critical to their biological function. Asymmetric synthesis, which aims to create specific stereoisomers, heavily relies on methodologies that can control the formation of new stereocenters. In this context, propionate derivatives are key substrates in powerful carbon-carbon bond-forming reactions, most notably the asymmetric aldol reaction. nih.govnih.gov

The asymmetric aldol reaction involves the addition of an enolate donor, often derived from a propionate ester or ketone, to a carbonyl acceptor like an aldehyde. nih.gov To control the stereochemical outcome, chiral auxiliaries are frequently employed. These are optically pure compounds that are temporarily attached to the propionate unit. The auxiliary guides the approach of the reacting molecules, leading to the preferential formation of one stereoisomer over others. After the reaction, the auxiliary is removed, yielding an optically enriched product.

Key methodologies include:

Ester-Derived Enolates: Titanium enolates derived from chiral propionate esters have been used in highly diastereoselective syn- and anti-aldol reactions. nih.govresearchgate.net This approach has been successfully applied to the synthesis of complex molecules such as (-)-tetrahydrolipstatin, a potent lipase inhibitor. nih.gov

Chiral Ketone Enolates: Boron enolates generated from chiral ethyl ketones (a propionate-equivalent) react with a wide range of aldehydes to give syn-aldol products with excellent stereocontrol. semanticscholar.org This strategy has been implemented in the synthesis of key fragments of hapalosin, a compound known for reversing multi-drug resistance. semanticscholar.org

These asymmetric strategies allow for the construction of complex acyclic chains with multiple, precisely controlled stereocenters, which is a hallmark of many polyketide natural products. The ability to use propionate building blocks in such a controlled manner is crucial for the total synthesis of these bioactive compounds and their analogues for drug discovery programs. nih.gov

Role in Polymer Chemistry and Material Science

Precursor for Biodegradable Polymers

Propionate esters are recognized as potential monomers for the synthesis of biodegradable polymers. jchr.orgjchr.org Specifically, polyesters derived from butyl propionate have been identified as having a biodegradable nature. jchr.org These polymers offer a more environmentally sustainable alternative to conventional plastics derived from fossil fuels. The ester linkages within the polymer backbone are susceptible to hydrolysis and enzymatic degradation, allowing them to break down over time into non-harmful components.

While direct polymerization of this compound is not a common route, its role as a precursor is significant. As a protected form of propionic acid, it can be used in the synthesis of more complex monomers that are subsequently used to build biodegradable polymers. For instance, the synthesis of poly(hydroxyalkanoates) (PHAs), a major class of biodegradable polyesters, involves monomers like 3-hydroxypropionate. The synthesis of such functionalized monomers can benefit from the protecting group strategies that tert-butyl esters provide.

The development of biodegradable polymers from renewable resources is a critical area of research aimed at mitigating plastic pollution. Propionate-based polyesters represent a promising class of materials in this field, with applications in packaging, agriculture, and medicine.

Stabilizer in Polymer Systems (e.g., Polyoxymethylene)

Many commercially important polymers, such as polyoxymethylene (POM), are susceptible to thermo-oxidative degradation during high-temperature processing and over their service life. uvabsorber.com This degradation leads to undesirable effects like discoloration, changes in viscosity, and loss of mechanical properties. To counteract this, antioxidants are added to the polymer matrix.

A prominent and highly effective class of primary antioxidants are the hindered phenols, many of which are structurally derived from propionate esters. uvabsorber.comamfine.com These molecules typically feature a phenol ring substituted with one or more bulky tert-butyl groups adjacent to the hydroxyl group. This steric hindrance is key to their function. The antioxidant molecule also contains a propionate ester tail, which enhances its compatibility with the polymer matrix and can improve its performance. A widely used example is Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).

The mechanism of action involves scavenging free radicals. uvabsorber.com During oxidation, highly reactive peroxy radicals (ROO•) are formed, which would otherwise attack the polymer chains, propagating degradation. The hindered phenol antioxidant donates its phenolic hydrogen atom to neutralize the peroxy radical, thereby terminating the degradation cycle. The resulting antioxidant radical is stabilized by resonance and the steric hindrance from the tert-butyl groups prevents it from initiating further unwanted reactions. stabilization-technologies.com These propionate-based hindered phenolic antioxidants are crucial for ensuring the processability and long-term stability of polymers like POM, polyolefins, and styrenic polymers. amfine.comperformanceadditives.us

Table 2: Examples of Propionate-Based Hindered Phenolic Antioxidants

| Chemical Name | Polymer Systems | Function |

|---|---|---|

| Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Polyolefins, POM, Polyamides | Primary antioxidant for processing and long-term thermal stability |

| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Polyolefins, ABS, Polystyrene | Highly efficient, non-discoloring stabilizer |

Grafting in Modified Materials

Surface modification is a powerful technique to tailor the properties of a material for specific applications without altering its bulk characteristics. Polymer grafting, particularly the "grafting-from" method, involves growing polymer chains directly from initiator molecules that have been anchored to a surface. cmu.edunih.gov This creates a dense layer of tethered polymer chains, often called a "polymer brush," which can dramatically alter surface properties like wettability, biocompatibility, and adhesion. cmu.edu

Molecules with structures related to propionate esters are central to this technology, particularly in the context of controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu In a typical "grafting-from" process using ATRP, an initiator containing a reactive site (e.g., an α-halo ester) is first chemically bonded to the substrate surface (e.g., silicon wafers, nanoparticles). This surface-anchored initiator is then used to initiate the polymerization of a chosen monomer from the solution, leading to the growth of well-defined polymer chains from the surface.

For example, block copolymers such as polystyrene-block-poly(tert-butyl acrylate) have been successfully grafted from silicon wafers using this approach. cmu.edu The tert-butyl acrylate monomer is structurally very similar to this compound, highlighting the relevance of this chemical class. The resulting polymer brushes can then be further modified; for instance, the tert-butyl ester groups of the poly(tert-butyl acrylate) segments can be hydrolyzed to yield poly(acrylic acid) brushes, creating a highly hydrophilic or stimuli-responsive surface. This ability to precisely engineer surface chemistry makes grafting a vital tool in fields ranging from microelectronics to biomedical devices. advancedsciencenews.com

Degradation and Environmental Fate Studies

Environmental Presence and Transformation Products

The detection of tert-butyl propionate (B1217596) and its breakdown products in the environment provides direct evidence of its fate and persistence.

Analytical methods for detecting volatile organic compounds are essential for monitoring the environmental presence of tert-butyl propionate and its metabolites. A common technique for soil and water samples is purge-and-trap coupled with gas chromatography-mass spectrometry (P&T-GC/MS). sigmaaldrich.com This method is effective for identifying and quantifying compounds like MTBE and its degradation products, TBA and tert-butyl formate (B1220265) (TBF), in various environmental matrices. sigmaaldrich.com

The analysis of environmental samples can be complicated by matrix effects, where other components in the sample (e.g., organic matter in soil or sediment) interfere with the accurate quantification of the target analyte. researchgate.net Therefore, robust analytical methods and proper sample preservation are crucial. For instance, storing soil samples at low temperatures (-15°C) is recommended to prevent the degradation of volatile analytes before analysis. sigmaaldrich.com While specific studies on the detection of this compound in environmental matrices are not widely reported, the methods used for other gasoline additives and their by-products are directly applicable.

Based on the degradation pathways, several key metabolites and by-products of this compound can be predicted.

The primary and most direct degradation products result from hydrolysis:

tert-Butyl Alcohol (TBA) usgs.gov

Propionic Acid

Subsequent aerobic biodegradation or oxidation of these initial products can lead to further transformation. TBA, a common metabolite of several tert-butyl compounds, can be oxidized to form other compounds. asm.orgresearchgate.net

Key transformation products are summarized in the table below.

| Parent Compound | Degradation Pathway | Key Metabolites / By-products | Reference |

|---|---|---|---|

| This compound | Hydrolysis | tert-Butyl Alcohol (TBA), Propionic Acid | usgs.gov |

| tert-Butyl Alcohol (TBA) | Aerobic Biodegradation / Oxidation | 2-Methyl-2-hydroxy-1-propanol, 2-Hydroxyisobutyric acid | asm.orgresearchgate.net |

| Propionic Acid | Anaerobic/Aerobic Biodegradation | Carbon Dioxide, Methane (anaerobic) | ljmu.ac.uk |

The detection of TBA in groundwater and soil is often indicative of contamination from gasoline additives like MTBE or ethyl tert-butyl ether (ETBE), as it is a common degradation product. asm.orgnih.gov Given its structural similarity, the presence of TBA could also indicate the degradation of this compound.

Biomonitoring and Human Exposure

A review of current scientific literature indicates a notable absence of specific biomonitoring studies for this compound. Human biomonitoring programs, which assess human exposure to environmental chemicals by measuring the substances or their metabolites in human specimens like blood or urine, typically prioritize chemicals based on factors such as high production volume, evidence of widespread exposure, and potential toxicity.

To date, research on human exposure to compounds containing a tert-butyl group has largely centered on substances of significant environmental or industrial concern, such as the fuel oxygenate methyl tert-butyl ether (MTBE) and its metabolite tert-butyl alcohol (TBA), or various synthetic phenolic antioxidants. researchgate.net Similarly, exposure studies have been conducted on various esters, like phthalates, due to their ubiquitous use as plasticizers and potential as endocrine disruptors. nih.gov However, this compound itself has not been a target analyte in major public health biomonitoring surveys or specific research studies on human exposure. Consequently, there is no available data on typical concentration ranges of this compound or its specific metabolites in the general population or in occupationally exposed groups. The lack of data precludes the establishment of reference ranges or the assessment of potential health risks associated with exposure levels.

Sustainable Degradation and Remediation Strategies

Specific studies detailing the bioremediation of this compound are not present in the current body of scientific literature. However, its bioremediation potential can be inferred from its chemical structure and the extensive research on the microbial degradation of its constituent components: esters, the tert-butyl group, and propionate.

The primary point of microbial attack on this compound would likely be the ester bond. Many microorganisms produce esterase enzymes capable of hydrolyzing ester linkages. This initial step would break down this compound into tert-butyl alcohol (TBA) and propionic acid.

Fate of Potential Breakdown Products:

tert-Butyl Alcohol (TBA): The biodegradation of TBA is well-documented. api.org Numerous aerobic bacterial strains have been isolated that can utilize TBA as their sole source of carbon and energy. nih.gov The degradation pathway for TBA has been studied, and it is known to be mineralized to carbon dioxide under various environmental conditions. api.orgnih.gov Furthermore, even in the absence of organisms that can grow on TBA directly, it can be degraded through co-metabolism, for instance by propane-oxidizing bacteria. asm.org

Propionic Acid (Propionate): Propionate is a common volatile fatty acid that is readily biodegradable under both aerobic and anaerobic conditions. In anaerobic environments, such as in digesters for wastewater treatment, propionate is a key intermediate in the conversion of complex organic matter to methane. nih.govnih.gov Specialized consortia of syntrophic bacteria and methanogenic archaea are responsible for its degradation, converting it to acetate, CO2, and H2, which are then used by methanogens to produce methane. mdpi.com The efficiency of propionate degradation can be enhanced by supplementing with certain nutrients and trace elements. researchgate.net

Given the known biodegradability of its likely hydrolysis products, it is scientifically plausible that this compound possesses a high potential for bioremediation. A microbial consortium with the appropriate esterase activity and metabolic pathways for TBA and propionate degradation could, in theory, completely mineralize the compound. However, without specific studies, the kinetics, optimal conditions, and potential limiting factors for the bioremediation of this compound remain unknown.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques

A variety of spectroscopic methods are indispensable for the detailed analysis of tert-butyl propionate (B1217596), each providing unique insights into the molecule's structure and purity.

Infrared (IR) spectroscopy is a fundamental technique for confirming the functional groups present in tert-butyl propionate and assessing its purity. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. Another key feature is the C-O stretching vibration, which for a tert-butyl ester, is observed in the region of 1250-1300 cm⁻¹. The presence of the tert-butyl group is indicated by characteristic C-H bending vibrations. By comparing the obtained spectrum with a reference spectrum, the identity of the compound can be confirmed. Purity can be assessed by the absence of unexpected peaks, such as a broad O-H stretch around 3300 cm⁻¹, which would indicate the presence of alcohol or carboxylic acid impurities.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1730 |

| C-O | Stretch | ~1250-1300 |

| C-H (sp³) | Stretch | ~2850-3000 |

| C-H (tert-butyl) | Bend | ~1370 and ~1390 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.4 ppm. The ethyl group of the propionate moiety exhibits a triplet for the methyl (CH₃) protons around 1.1 ppm and a quartet for the methylene (B1212753) (CH₂) protons around 2.2 ppm, with the splitting pattern arising from coupling with the adjacent protons.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester is typically found downfield, around 174 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 28 ppm. The methylene and methyl carbons of the propionate group are observed at roughly 28 ppm and 9 ppm, respectively. Advanced NMR techniques can also be employed to study the conformational dynamics of the molecule, such as the rotation around the C-O bond.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH₃)₃ | ~1.4 | Singlet |

| ¹H | -CH₂-CH₃ | ~2.2 | Quartet |

| ¹H | -CH₂-CH₃ | ~1.1 | Triplet |

| ¹³C | C=O | ~174 | - |

| ¹³C | -C(CH₃)₃ | ~80 | - |

| ¹³C | -CH₂-CH₃ | ~28 | - |

| ¹³C | -C(CH₃)₃ | ~28 | - |

| ¹³C | -CH₂-CH₃ | ~9 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of this compound in complex mixtures. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification.

Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound shows a characteristic fragmentation pattern that serves as a molecular fingerprint. A prominent peak is often observed at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Other significant fragments can arise from the loss of the propionyl group or parts of the ester moiety. By comparing the obtained mass spectrum with a library of known spectra, the identity of this compound can be unequivocally confirmed. Quantification can be achieved by integrating the peak area in the chromatogram and comparing it to a calibration curve generated from standards of known concentration.

Mass spectrometry is a crucial tool for identifying the products formed during the degradation of this compound, which can occur through processes such as hydrolysis or thermal decomposition. The primary degradation pathway for this compound under aqueous conditions is hydrolysis, which breaks the ester bond to form tert-butanol (B103910) and propionic acid.

MS can be used to identify these degradation products in a reaction mixture. For instance, in a headspace analysis of a degraded sample, the volatile tert-butanol could be detected. Direct injection mass spectrometry of a liquid sample could identify the protonated molecules of both tert-butanol and propionic acid. The fragmentation patterns of these degradation products in the mass spectrometer would further confirm their identities. For example, tert-butanol would likely show a prominent peak at m/z 59, corresponding to the loss of a methyl group from the protonated molecule, while propionic acid would exhibit a characteristic fragmentation pattern including the loss of a hydroxyl group or the entire carboxyl group.

Table 3: Potential Degradation Products of this compound and their Expected Mass Spectral Signatures

| Degradation Product | Chemical Formula | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| tert-Butanol | C₄H₁₀O | 74 | 59, 41 |

| Propionic Acid | C₃H₆O₂ | 74 | 57, 45, 29 |

In-line and Online Process Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization, ensuring safety, and maintaining consistent product quality in industrial settings. Process Analytical Technology (PAT) utilizes in-line and online analytical techniques to provide continuous data on critical process parameters and quality attributes.

The synthesis of this compound, often through esterification or transesterification, can be effectively monitored in real-time using various spectroscopic and chromatographic techniques.

ReactIR (In-situ FTIR Spectroscopy): ReactIR is a powerful tool for monitoring the progress of chemical reactions in real-time. An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra of the reaction mixture. By tracking the decrease in the absorbance of the reactant functional groups (e.g., the O-H stretch of an alcohol or the C=O stretch of a carboxylic acid) and the simultaneous increase in the absorbance of the C=O stretch of the this compound product, the reaction kinetics and endpoint can be accurately determined.

Inline NMR Spectroscopy: Inline Nuclear Magnetic Resonance (NMR) spectroscopy provides real-time structural and quantitative information about a reacting system. A flow cell is integrated into a bypass loop of the reactor, and the reaction mixture is continuously passed through the NMR spectrometer. This allows for the monitoring of the disappearance of reactant signals and the appearance of product signals in the NMR spectrum, providing a detailed picture of the reaction progress and the formation of any intermediates or byproducts.

UPLC (Ultra-Performance Liquid Chromatography): Online Ultra-Performance Liquid Chromatography (UPLC) can be used for the real-time, quantitative analysis of reaction mixtures. A small, automated sample is periodically withdrawn from the reactor, diluted, and injected into the UPLC system. This technique provides high-resolution separation of reactants, products, and impurities, allowing for precise monitoring of conversion, yield, and purity throughout the course of the reaction.

These in-line and online monitoring techniques are integral to the principles of Process Analytical Technology (PAT), which aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes. By providing a continuous stream of data, these methods enable a deeper understanding of the reaction, facilitate process optimization, and ensure the consistent production of high-quality this compound.

Process Analytical Technology (PAT) for Optimization

Process Analytical Technology (PAT) has become a important framework in the chemical and pharmaceutical industries for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. asahilab.co.jpresearchgate.netmt.com The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying on end-product testing. asahilab.co.jp For the synthesis and reactions involving this compound, PAT provides essential tools for real-time monitoring and optimization, leading to improved process understanding, efficiency, and consistency. mt.comnih.gov

In the context of reactions involving this compound, such as its use in multistep organolithium transformations, PAT enables the rapid generation of experimental data to map the experimental space and understand the influence of various parameters. nih.gov A key application is the use of integrated PAT tools in continuous flow reactor systems, which offer enhanced control over reaction conditions compared to traditional batch reactors. nih.govamericanpharmaceuticalreview.com

One notable research application involved the deprotonation of this compound by lithium diisopropylamide (LDA) to form an enolate, which then reacts with an aldehyde. acs.org To monitor and optimize this process, a modular microreactor platform was equipped with multiple real-time analytical tools. nih.gov This setup allowed for the generation of 17 experimental iterations in under two hours, providing a wealth of data on different chemical species at various points within the reactor. nih.gov

The specific PAT instruments integrated into this system for monitoring the reaction of this compound included:

Inline Infrared (IR) Spectroscopy (ReactIR): This technique was used to monitor the initial deprotonation step. The disappearance of the ester C=O stretch of this compound at 1730 cm⁻¹ was quantified to confirm the complete and successful formation of the lithium enolate. nih.govacs.org The high acquisition rate of the instrument (every 15 seconds) allows for timely corrections to process parameters in case of any disturbances. ibimapublishing.com

Inline Nuclear Magnetic Resonance (NMR) Spectroscopy: Following the deprotonation, the reaction mixture was passed through an inline flow cell for monitoring by a benchtop NMR spectrometer. nih.govacs.org This allowed for the tracking of the subsequent reaction, for instance, the addition of the lithium enolate to an aldehyde electrophile, by monitoring distinct markers like aldehyde and aryl protons. nih.gov

Online Ultra-Performance Liquid Chromatography (UPLC): To quantify the final reaction performance and composition, a custom-built continuous subsampling-dilution system was used for online UPLC analysis. nih.gov This chromatographic technique provides a detailed overview of the final product composition by separating the components before detection. acs.org

This multi-faceted PAT approach provides a comprehensive understanding of the entire process. For example, while inline IR confirmed the rapid and complete deprotonation of this compound, inline NMR tracked the consumption of the aldehyde and formation of the product intermediate, and online UPLC provided a detailed analysis of the final product stream, including the desired product and any side products. nih.govibimapublishing.com The large volume of data generated from these integrated tools can be used to rapidly explore and optimize reaction parameters such as temperature and reagent stoichiometry. nih.gov

The table below summarizes the application of these PAT tools in the optimization of a reaction involving this compound, based on the findings from the described research.

Interactive Data Table: PAT for Optimization of a Reaction Involving this compound

| PAT Tool | Parameter Monitored | Key Findings/Application | Reference |

| Inline IR (ReactIR) | Disappearance of this compound C=O stretch (1730 cm⁻¹) | Confirmed complete deprotonation by LDA; allowed for rapid quantification of starting material consumption. | nih.govacs.orgibimapublishing.com |

| Inline NMR | Aldehyde proton and aryl proton signals | Monitored the progress of the lithium enolate addition to the aldehyde electrophile. | nih.gov |

| Online UPLC | Concentration of reactants, products, and by-products | Quantified the final reaction performance and composition of the output stream. | nih.govacs.org |

By integrating these analytical technologies directly into the process stream, researchers can gain deep insights into reaction kinetics, mechanisms, and the influence of process parameters in real-time. This data-rich approach is fundamental to process optimization, enabling the development of more robust, efficient, and controlled chemical manufacturing processes for compounds like this compound. mt.comnih.gov

常见问题

Q. What are the optimal synthesis methods for tert-butyl propionate, and how can purity be ensured?

Answer: The esterification of tert-butyl alcohol with propionyl chloride in the presence of dimethylaniline as a catalyst yields tert-butyl propionate with ~61% efficiency under reflux conditions (3 hours). Key parameters include stoichiometric ratios (e.g., 2.31 moles tert-butyl alcohol to 2.38 moles propionyl chloride) and post-reaction distillation (b.p. 117–118.5°C) to isolate the product. Purity can be verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers design in vivo studies to assess this compound toxicity?

Answer: Follow OECD Good Laboratory Practice (GLP) guidelines for experimental design, including standardized dosing (e.g., oral gavage or inhalation exposure), control groups, and histopathological evaluation of target organs (e.g., liver, kidneys). Studies on structurally similar compounds (e.g., tert-butanol) suggest using rodent models (rats/mice) with exposure durations aligned with metabolic pathways (e.g., 14-day to 2-year studies). Ensure statistical power via appropriate sample sizes (e.g., n ≥ 10 per group) and blinded analysis to minimize bias .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

Answer: Use hyphenated techniques such as GC-MS or LC-MS to resolve co-eluting compounds and identify trace impurities. For quantification, internal standards (e.g., deuterated analogs) improve accuracy. NMR (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing ester regioisomers .

Q. What safety protocols are essential when handling this compound?

Answer: Store in airtight containers at ≤25°C, away from ignition sources. Use explosion-proof equipment in synthesis labs. Personal protective equipment (PPE) includes nitrile gloves, goggles, and fume hoods to prevent inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

Answer: Conduct a systematic review using PRISMA guidelines to assess study quality. Evaluate confounding factors (e.g., impurities in test substances, species-specific metabolism). Meta-analyses can identify dose-response trends, while in vitro assays (e.g., hepatocyte viability tests) clarify mechanisms. Prioritize studies adhering to OECD GLP standards .

Q. What catalytic systems enhance the functionalization of this compound in organic synthesis?

Answer: Palladium catalysts enable α-arylation of zinc enolates generated from tert-butyl propionate. For example, quenching the sodium enolate with ZnCl₂ forms a reactive intermediate, which couples with aryl halides under Pd catalysis. Optimize ligands (e.g., bulky phosphines) and solvent polarity (e.g., THF) to improve yields .

Q. How can computational methods predict this compound’s environmental persistence?

Answer: Apply density functional theory (DFT) to calculate bond dissociation energies and predict degradation pathways (e.g., hydrolysis rates). Molecular dynamics simulations model interactions with soil/water matrices. Validate predictions with experimental half-life studies under varying pH/temperature conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR to track reaction progress). Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., catalyst loading, temperature). Use high-purity reagents and standardize quenching/neutralization steps .

Q. How do stereoelectronic effects influence this compound’s reactivity in esterification?

Answer: The steric bulk of the tert-butyl group slows nucleophilic attack at the carbonyl carbon, favoring acid-catalyzed mechanisms. Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates. Isotopic labeling (¹⁸O) traces acyl-oxygen cleavage pathways .

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater?

Answer: UV/H₂O₂ systems generate hydroxyl radicals (•OH) that cleave the ester bond. Monitor degradation intermediates (e.g., propionic acid, acetone) via HPLC-MS. Optimize pH (3–5) and H₂O₂ concentration (50–100 mM) to maximize mineralization efficiency .

Methodological Guidance

- Literature Reviews : Use databases (PubMed, Web of Science) with keywords: "tert-butyl propionate synthesis," "toxicity," "catalysis." Exclude non-peer-reviewed sources and apply inclusion/exclusion criteria (e.g., ≥90% purity in cited studies) .

- Experimental Design : Align hypotheses with PICOT framework (Population, Intervention, Comparison, Outcome, Time). For mechanistic studies, integrate computational and experimental data .

- Data Analysis : Use ANOVA for multi-group comparisons and Cohen’s d for effect sizes. Address outliers via Grubbs’ test or robust statistical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.